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Compound Name: 2-Aminothiazole-5-carboxylic acid

Cat. No.: B1267299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged

scaffold in a multitude of clinically successful drugs. However, its application can be hampered

by issues related to metabolic instability, off-target effects, and its potential classification as a

Pan-Assay Interference Compound (PAINS).[1][2] Isosteric replacement offers a rational

approach to mitigate these liabilities while retaining or enhancing biological activity. This guide

provides a comparative analysis of key isosteric replacement strategies for the 2-aminothiazole

scaffold, with a focus on the well-documented 2-aminooxazole isostere, supported by

experimental data.

The 2-Aminooxazole Isostere: A Direct Comparison
The most common isosteric replacement for the 2-aminothiazole (2-AMT) scaffold is the 2-

aminooxazole (2-AMO) moiety, where the sulfur atom is replaced by oxygen.[2] This

substitution maintains the overall geometry and electronic properties of the ring system while

offering significant advantages in physicochemical properties.

Comparative Performance Data
The following tables summarize the quantitative data from studies directly comparing 2-

aminothiazole derivatives with their 2-aminooxazole isosteres.

Table 1: Physicochemical Properties
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Property
2-
Aminothiazole
Derivative

2-
Aminooxazole
Derivative

Fold
Change/Differe
nce

Reference

Lipophilicity (log

k'w)
Higher

Lower (by 0.95 ±

0.09)

~8.9 times less

lipophilic
[1]

Water Solubility

(log S)
Lower Higher

Significantly

Increased (e.g.,

59-fold)

[1]

Kinetic Solubility

in Water (µM)
55 24 - [2]

Kinetic Solubility

in PBS (pH 7.4)

(µM)

27 9.3 - [2]

Table 2: Biological Activity
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Activity
Target/Orga
nism

2-
Aminothiaz
ole
Derivative
(MIC/IC50)

2-
Aminooxaz
ole
Derivative
(MIC/IC50)

Comments Reference

Antitubercular

(MIC)

Mycobacteriu

m

tuberculosis

Maintained or

slightly lower

activity

Maintained or

slightly

improved

activity

Activity is

generally

preserved,

with some

oxazole

derivatives

showing

enhanced

potency.

[1][2]

Antimicrobial

(MIC)

Various

bacterial and

fungal strains

Active
Often more

active

Improved

physicochemi

cal properties

of oxazoles

may lead to

better cell

penetration.

[1]

Cytotoxicity

(IC50)

HepG2 cell

line
Non-cytotoxic Non-cytotoxic

Both

scaffolds are

generally

well-tolerated

in this cell

line.

[1]

Key Takeaways:

Improved Physicochemical Profile: The isosteric replacement of the sulfur atom in the 2-

aminothiazole ring with an oxygen atom to form a 2-aminooxazole consistently leads to a

significant decrease in lipophilicity and a marked increase in aqueous solubility.[1][2] This

can be highly advantageous for improving the druggability of a compound series.
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Maintained or Enhanced Biological Activity: In many cases, the antitubercular and

antimicrobial activity of the 2-aminooxazole isosteres is comparable to or even better than

their 2-aminothiazole counterparts.[1][2] This suggests that the 2-aminooxazole ring can

effectively mimic the key interactions of the 2-aminothiazole scaffold with its biological

targets.

Reduced PAINS Liability: The 2-aminothiazole scaffold has been associated with pan-assay

interference, which can lead to false positives in high-throughput screening. The 2-

aminooxazole isostere is considered to have a lower propensity for such non-specific activity.

[2]

Other Isosteric Replacement Strategies
While the 2-aminooxazole is the most studied isostere, other replacements for the 2-

aminothiazole scaffold have been explored in drug discovery.

2-Aminopyrimidine: This six-membered heteroaromatic ring can be considered a classical

isostere of the 2-aminothiazole. It has been investigated as a replacement in the

development of kinase inhibitors.[3]

Pyridine Analogs: Pyridine rings can also serve as isosteres, offering different hydrogen

bonding patterns and electronic distributions.[4][5][6]

2-Aminobenzothiazole: The fusion of a benzene ring to the 2-aminothiazole core creates the

2-aminobenzothiazole scaffold. This has been explored as a bioisostere for aniline and 2-

aminothiazole in the design of anticancer agents.

It is important to note that direct, side-by-side comparative data for these isosteres against the

2-aminothiazole scaffold is less abundant in the literature compared to the 2-aminooxazole.

Experimental Protocols
Synthesis of 4-Phenyl-Substituted 2-Aminothiazole and
2-Aminooxazole
A common synthetic route to these scaffolds is the Hantzsch synthesis.[7]
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4-Phenylthiazol-2-amine: 2-Bromoacetophenone is reacted with thiourea in ethanol under

reflux. The product is then isolated by extraction.[1]

4-Phenyloxazol-2-amine: 2-Bromoacetophenone is reacted with urea in a solvent such as

acetonitrile or DMF at elevated temperatures.[1]

Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method

according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the

European Committee on Antimicrobial Susceptibility Testing (EUCAST). A standardized

inoculum of the test microorganism is added to wells of a microtiter plate containing serial

dilutions of the test compounds. The MIC is the lowest concentration of the compound that

completely inhibits visible growth of the microorganism after a defined incubation period.

Cytotoxicity Assay (HepG2 Cells)
The cytotoxicity of the compounds is often assessed using the human hepatoma cell line,

HepG2.

Cell Seeding: HepG2 cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified duration (e.g., 48 or 72 hours).

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-

based assay that measures ATP content (e.g., CellTiter-Glo®). The IC50 value, the

concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing the Mechanism of Action: Inhibition of
Mycobacterial FabH
Several studies suggest that 2-aminothiazole and 2-aminooxazole derivatives exert their

antimycobacterial effect by inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), a key

enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1]
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Caption: Inhibition of Mycobacterial FabH by 2-Aminothiazole and 2-Aminooxazole Derivatives.

Conclusion
The isosteric replacement of the 2-aminothiazole scaffold is a powerful strategy in drug

discovery to address potential liabilities while preserving or improving pharmacological activity.

The 2-aminooxazole isostere stands out as a particularly effective replacement, consistently

enhancing physicochemical properties such as solubility without compromising biological

function. For researchers working with 2-aminothiazole-based compounds, considering the

synthesis and evaluation of their 2-aminooxazole counterparts is a highly recommended

optimization strategy. Further exploration of other isosteres like 2-aminopyrimidine and pyridine

analogs may also yield promising lead compounds with improved drug-like properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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